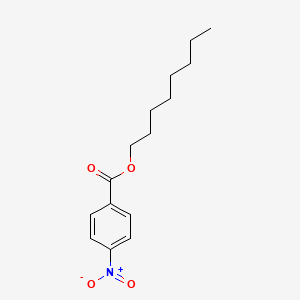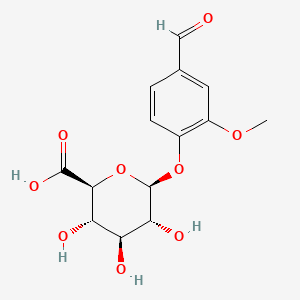
beta-D-Glucopyranosiduronic acid, 4-formyl-2-methylphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S,4S,5R,6S)-6-(4-formyl-2-methoxy-phenoxy)-3,4,5-trihydroxy-oxane-2-carboxylic Acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R,6S)-6-(4-formyl-2-methoxy-phenoxy)-3,4,5-trihydroxy-oxane-2-carboxylic Acid typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes may include:
Formation of the oxane ring: This step might involve cyclization reactions using appropriate precursors.
Introduction of the formyl and methoxy groups: These functional groups can be introduced through electrophilic aromatic substitution reactions.
Hydroxylation: Hydroxyl groups can be added via oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S,4S,5R,6S)-6-(4-formyl-2-methoxy-phenoxy)-3,4,5-trihydroxy-oxane-2-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halides, nucleophiles.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology
It may have potential as a biochemical probe due to its multiple functional groups, which can interact with biological molecules.
Medicine
Industry
Uses in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism by which (2S,3S,4S,5R,6S)-6-(4-formyl-2-methoxy-phenoxy)-3,4,5-trihydroxy-oxane-2-carboxylic Acid exerts its effects would depend on its specific application. For example, in a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3S,4S,5R,6S)-6-(4-hydroxy-2-methoxy-phenoxy)-3,4,5-trihydroxy-oxane-2-carboxylic Acid: Similar structure but with a hydroxyl group instead of a formyl group.
(2S,3S,4S,5R,6S)-6-(4-formyl-2-hydroxy-phenoxy)-3,4,5-trihydroxy-oxane-2-carboxylic Acid: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
The presence of both formyl and methoxy groups in (2S,3S,4S,5R,6S)-6-(4-formyl-2-methoxy-phenoxy)-3,4,5-trihydroxy-oxane-2-carboxylic Acid makes it unique compared to its analogs, potentially offering distinct reactivity and applications.
Eigenschaften
CAS-Nummer |
96107-45-8 |
|---|---|
Molekularformel |
C14H16O9 |
Molekulargewicht |
328.27 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-6-(4-formyl-2-methoxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C14H16O9/c1-21-8-4-6(5-15)2-3-7(8)22-14-11(18)9(16)10(17)12(23-14)13(19)20/h2-5,9-12,14,16-18H,1H3,(H,19,20)/t9-,10-,11+,12-,14+/m0/s1 |
InChI-Schlüssel |
FHLOUKKMIKQAHL-BYNIDDHOSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)C=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![barium(2+);3,6-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B13781308.png)
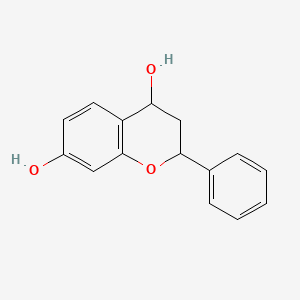
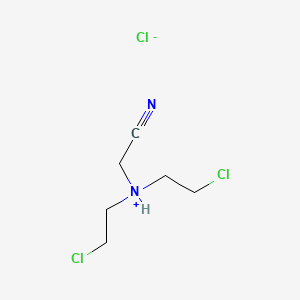

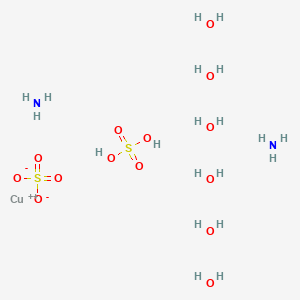
![N'-[2-(azepan-1-ium-1-yl)ethyl]-2-(4-chlorophenoxy)acetohydrazide;chloride](/img/structure/B13781358.png)

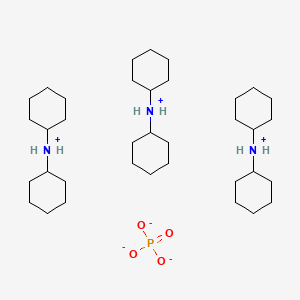

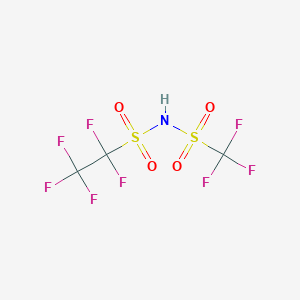
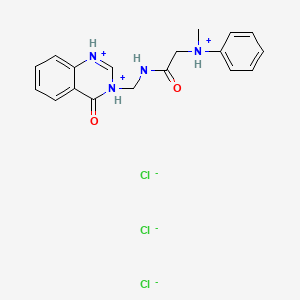
![1h-Imidazo[4,5-g]quinoline](/img/structure/B13781378.png)
